2,6-Diamino-4-oxoheptanedioic acid
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Overview
Description
2,6-Diamino-4-oxoheptanedioic acid is an organic compound with the molecular formula C7H12N2O5. It is a derivative of heptanedioic acid, characterized by the presence of two amino groups at positions 2 and 6, and a keto group at position 4. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 2,6-Diamino-4-oxoheptanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of heptanedioic acid with ammonia and a suitable oxidizing agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,6-Diamino-4-oxoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Amino groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,6-Diamino-4-oxoheptanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diamino-4-oxoheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
2,6-Diamino-4-oxoheptanedioic acid can be compared with other similar compounds, such as:
4-Oxoheptanedioic acid: Similar in structure but lacks the amino groups.
2,4-Diamino-6-oxopyrimidine: Contains a pyrimidine ring instead of a heptanedioic acid backbone.
2,6-Diaminoheptanedioic acid: Lacks the keto group at position 4. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42294-33-7 |
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Molecular Formula |
C7H12N2O5 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2,6-diamino-4-oxoheptanedioic acid |
InChI |
InChI=1S/C7H12N2O5/c8-4(6(11)12)1-3(10)2-5(9)7(13)14/h4-5H,1-2,8-9H2,(H,11,12)(H,13,14) |
InChI Key |
IVSZNHPAIRQPBI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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